2-(benzyloxy)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxy-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13-11-8-12(15-16(11)7-6-14-13)18-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAJNRPOOOHQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)OCC3=CC=CC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization Strategy
The dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is efficiently synthesized via intramolecular aza-Michael reactions. For 2-(benzyloxy)-substituted derivatives, this method begins with an acyclic β-amidomethyl vinyl sulfone precursor bearing a benzyloxy group. Under basic conditions, the amine nucleophile attacks the α,β-unsaturated carbonyl system, triggering cyclization to form the six-membered pyrazinone ring.
Optimized Conditions
-
Base : Potassium carbonate (K₂CO₃) in ethanol or sodium carbonate (Na₂CO₃) in dioxane/water mixtures.
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Temperature : Room temperature (20–25°C).
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Time : 2 hours.
-
Yield : >90% conversion to the cyclic product, as monitored by UPLC.
This method avoids competitive decomposition pathways and ensures high regioselectivity. The benzyloxy group remains stable under these conditions, as evidenced by NMR spectroscopy.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki–Miyaura Coupling for C–O Bond Formation
While Suzuki–Miyaura reactions are typically used for C–C bond formation, adapted protocols enable the introduction of benzyloxy groups. A brominated pyrazolo[1,5-a]pyrazin-4(5H)-one intermediate reacts with benzyloxyboronic acid under palladium catalysis.
Representative Protocol
| Parameter | Detail |
|---|---|
| Catalyst | XPhosPdG2 (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | Cesium carbonate (Cs₂CO₃) |
| Solvent | 1,4-Dioxane |
| Temperature | 120°C (microwave-assisted) |
| Time | 16 hours |
| Yield | 33% (isolated) |
Challenges include competitive debromination and low yields, necessitating ligand optimization. The use of microwave irradiation improves reaction efficiency.
Multi-Step Assembly from Pyrazole Precursors
Condensation and Cyclization Sequence
The pyrazolo[1,5-a]pyrazinone core is constructed through a stepwise condensation of pyrazole-5-amine derivatives with α-ketoesters, followed by cyclodehydration. The benzyloxy group is introduced early via nucleophilic substitution on a chlorinated intermediate.
Key Steps
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Benzylation : Treatment of 2-chloropyrazolo[1,5-a]pyrazin-4(5H)-one with benzyl alcohol in the presence of NaH (60% yield).
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Cyclodehydration : Phosphorus oxychloride (POCl₃)-mediated cyclization at 80°C for 6 hours.
This approach allows modular functionalization but requires stringent control over reaction conditions to prevent epimerization or ring-opening.
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Advantages | Limitations |
|---|---|---|
| Aza-Michael | High yield (>90%), mild conditions | Requires specialized precursors |
| Suzuki Coupling | Modular, late-stage functionalization | Low yield (33%), side reactions |
| Multi-Step | Flexible benzyloxy introduction | Lengthy synthesis, harsh reagents |
The aza-Michael route is preferred for scalability, whereas Suzuki coupling offers versatility for analog synthesis.
Mechanistic and Stability Considerations
Reversibility of Cyclization
The aza-Michael adduct exists in equilibrium with its acyclic form under physiological pH. However, cyclic 2-(benzyloxy)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is thermodynamically favored, with <1% reversion to the open-chain form observed over months. Storage in aprotic solvents (e.g., DMSO) minimizes decomposition.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications .
Scientific Research Applications
Synthesis and Structure
2-(Benzyloxy)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has the molecular formula C13H13N3O2 and a molecular weight of 243.26 . The compound features a pyrazolo[1,5-a]pyrazin core with a benzyloxy group at the second position and a carbonyl group at the fourth position of the pyrazin ring.
Potential Applications
The unique structure of this compound lends itself to various applications:
- Medicinal Chemistry Derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant biological activities.
- ** engagement with biological targets** Interaction studies have revealed that this compound derivatives can effectively engage with specific biological targets.
- Antimicrobial activity A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized and evaluated for their antimicrobial activity .
- Antitumor Scaffold Pyrazolo[1,5-a]pyrimidines have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . These compounds have anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is highly tunable, with substitutions at positions 2, 5, 6, and 7 significantly altering pharmacological and pharmacokinetic properties. Below is a comparison of key derivatives:
Functional Analogs
Antiviral Activity
- 2-(2-Ethoxyphenyl)-7-((methylsulfonyl)methyl) : Acts as a cyclic prodrug of β-amidomethyl vinyl sulfones, which covalently inhibit alphavirus nsP2 proteases. Its improved pharmacokinetics (4-fold higher plasma exposure vs. acyclic analogs) make it a lead candidate .
- Acyclic β-amidomethyl vinyl sulfones : Exhibit rapid clearance (t₁/₂ = ~10 min) but higher intrinsic protease inhibition. Cyclization to dihydropyrazolo derivatives stabilizes the compound in vivo .
Anticancer Activity
- 5-Benzyl-2-(4-chlorophenyl) : Inhibits A549 lung cancer cell proliferation (IC₅₀ = 12 µM) via autophagy modulation. The 4-chlorophenyl group is critical for potency .
Neuromodulatory Activity
- mGluR2 Negative Allosteric Modulators (NAMs) : Derivatives like 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones with substituents at position 5 (e.g., fluorophenyl) show dose-dependent receptor occupancy in rodents (e.g., compound 11, ED₅₀ = 0.32 mg/kg) .
- mGluR5 Positive Allosteric Modulators (PAMs) : Acetyl-substituted analogs (e.g., VU0462807) demonstrate superior solubility and efficacy in hyperlocomotion models .
Pharmacokinetic and Stability Comparisons
| Parameter | 2-(Benzyloxy) Derivative | 2-(2-Ethoxyphenyl) Derivative | Acyclic β-Amidomethyl Vinyl Sulfone |
|---|---|---|---|
| Half-life (t₁/₂) | Not reported | ~30 min (i.v.) | ~10 min (i.v.) |
| Plasma Exposure | Not reported | 4-fold higher than acyclic | Low (undetectable after 1 h) |
| Reversibility | Not reported | Irreversible at physiological pH | N/A |
| GSH Adduct Formation | Not reported | <6% after 24 h | Rapid (100% conversion in 24 h) |
Key Insight: Cyclization improves metabolic stability but reduces reactivity toward cysteine residues (e.g., glutathione), limiting prodrug utility .
Biological Activity
2-(Benzyloxy)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a benzyloxy group and a pyrazolo[1,5-a]pyrazin core, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHNO
- CAS Number : 1520086-60-5
- Molecular Weight : 243.26 g/mol
The structural representation of this compound can be depicted as follows:
| Atom Type | Count |
|---|---|
| Carbon (C) | 13 |
| Hydrogen (H) | 13 |
| Nitrogen (N) | 3 |
| Oxygen (O) | 2 |
Biological Activities
Research indicates that derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate antibacterial effects against various pathogens. For example, certain pyrazole derivatives have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus .
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals. Research suggests that derivatives can exhibit strong antioxidant activity, which is crucial in mitigating oxidative stress-related diseases .
- Enzyme Inhibition : Some studies focus on the inhibition of enzymes such as tyrosinase, which is involved in melanin production. Compounds structurally similar to this compound have shown potential as competitive inhibitors of tyrosinase .
Case Studies and Research Findings
A comprehensive review of recent studies highlights the biological activities associated with this compound:
- Antimicrobial Studies :
- Antioxidant Activity :
- Tyrosinase Inhibition :
Summary Table of Biological Activities
Q & A
Q. Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | Triclinic, |
| Unit cell dimensions | |
| Dihedral angles | 16.05° (benzene-pyrazole) |
Advanced: How to optimize substituents for improved mGluR2 NAM potency and selectivity?
Methodological Answer:
Q. Table 2: SAR of Key Derivatives
| Substituent (Position) | mGluR2 IC₅₀ (nM) | Selectivity (mGluR2/mGluR3) |
|---|---|---|
| 4-Chlorophenyl (2) | 8.2 | >100 |
| 3,4-Dimethoxyphenethyl (5) | 12.5 | 85 |
Advanced: What are the challenges in evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships for this compound?
Methodological Answer:
- Dose-Dependent Receptor Occupancy : Use radioligand displacement assays (e.g., [³H]LY341495) in rodent brain tissues. Compound 11 showed dose-dependent mGluR2 occupancy at 0.32 mg/kg ().
- Blood-Brain Barrier Penetration : Assess logP (optimal range: 2–3) and P-gp efflux ratios. Derivatives with lower molecular weight (<450 Da) exhibit improved CNS exposure ().
- In Vivo Validation : Employ V-maze or Morris water maze models to correlate receptor occupancy with cognitive enhancement ().
Advanced: How to design in vivo studies to evaluate cognitive enhancement effects?
Methodological Answer:
- Model Selection : Use rodents in a V-maze test for spatial working memory. Compound 11 demonstrated efficacy at 0.32 mg/kg (po) ().
- Dosing Regimen : Administer compounds pre-training to assess acute effects. Monitor plasma and brain concentrations via LC-MS/MS for PK-PD modeling ().
- Control for Off-Target Effects : Include mGluR2 knockout models or co-administer selective antagonists (e.g., LY341495) to confirm mechanism ().
Advanced: What analytical methods ensure purity and prevent cyclization side products during synthesis?
Methodological Answer:
- Cyclization Monitoring : Use HPLC-MS to detect intramolecular cyclization to dihydropyrazolo[1,5-a]pyrazin-4(5H)-one byproducts (retention time shift: 1–2 min) ().
- Reaction Optimization : Maintain low temperatures (0–25°C) and dilute conditions (≤0.1 M) to favor acyclic intermediates ().
- Purification : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to isolate the desired product ().
Basic: What in vitro models are appropriate for assessing mGluR2 NAM activity?
Methodological Answer:
- Cell-Based Assays : Use HEK293 cells expressing human mGluR2. Measure inhibition of glutamate-induced Ca²⁺ flux (FLIPR assay) ().
- Selectivity Screening : Test against mGluR3 and other GPCRs (e.g., mGluR5) to rule off-target effects ().
- Secondary Messenger Systems : Quantify cAMP accumulation (e.g., GloSensor) to confirm negative allosteric modulation ().
Advanced: How to assess the compound’s impact on apoptosis and autophagy in cancer cells?
Methodological Answer:
- Apoptosis Assays : Measure caspase-3/7 activation (Caspase-Glo) and Annexin V/PI staining in A549 cells ().
- Autophagy Monitoring : Use LC3-II Western blotting or GFP-LC3 puncta formation assays ().
- Mechanistic Studies : Knockdown autophagy genes (e.g., ATG5) to determine dependency on apoptotic pathways ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
